Glycyl-L-aspartic acid
Übersicht
Beschreibung
Glycyl-L-aspartic acid is a dipeptide formed from glycyl and L-aspartic acid residues . It is used in the preparation of environmentally benign CO2-based copolymers . The structure of Glycyl-L-aspartic acid is also available as a 2D Mol file or as a computed 3D SD file .
Synthesis Analysis
A novel RGD peptide grafted poly(ethylene glycol)-b-poly(L-lactide)-b-poly(L-glutamic acid) (PEG-PLA-PGL/RGD) was synthesized in four steps . The synthesis involved preparing diblock copolymer PEG-PLA-OH and converting its -OH end group into -NH(2) to obtain PEG-PLA-NH(2), preparing triblock copolymer PEG-PLA-PBGL by ring-opening polymerization of NCA derived from benzyl glutamate with diblock copolymer PEG-PLA-NH(2) as macroinitiator, removing the protective benzyl groups by catalytic hydrogenation of PEG-PLA-PBGL to obtain PEG-PLA-PGL, and reacting RGD (arginine-glycine-(aspartic amide)) with the carboxyl groups of the PEG-PLA-PGL .
Molecular Structure Analysis
The molecular structure of Glycyl-L-aspartic acid has been determined by means of three-dimensional counter X-ray data . The crystal structure of the acidic dipeptide glycyl-L-aspartic acid dihydrate, Gly-L-Asp X 2H2O, has also been determined .
Chemical Reactions Analysis
Protolytic equilibria in glycyl-L-aspartic acid solutions were studied via potentiometric titration at 298.15 K and ionic strengths of 0.1, 0.3, 0.5, 1.0, and 1.5 mol/L .
Physical And Chemical Properties Analysis
The physical and chemical properties of Glycyl-L-aspartic acid include its structure, chemical names, and classification . It has been studied via potentiometric titration at 298.15 K and ionic strengths of 0.1, 0.3, 0.5, 1.0, and 1.5 mol/L .
Wissenschaftliche Forschungsanwendungen
Methods of Application
The study was conducted using potentiometric titration at 298.15 K and ionic strengths of 0.1, 0.3, 0.5, 1.0, and 1.5 mol/L. Potassium nitrate was used as the background electrolyte. An exact volume of the dipeptide solution was placed in a thermostatted potentiometric cell .
Results or Outcomes
The study determined the stepwise dissociation constants of glycyl-L-aspartic acid at various ionic strengths. The obtained data were extrapolated to zero ionic strength according to an equation with one individual parameter, and the values of the thermodynamic dissociation constants were calculated .
2. Antimicrobial, Antibiofilm, and Anticancer Potentials of Glycyl-L-Aspartic Acid
Methods of Application
The antimicrobial tests and biofilm inhibitory effects were assessed using the Broth Dilution and Crystal Violet Binding assays. The cytotoxic effects of dipeptides on HeLa cell viability were measured using the MTT assay .
Results or Outcomes
The study found that Glycyl-L-Aspartic acid exhibited antimicrobial activity against several clinical isolates, with the highest inhibition observed against Staphylococcus epidermidis W17. It also showed that HeLa cell viability decreases with increasing concentration of Glycyl-L-Aspartic acid .
3. Aspartic Acid in Health and Disease
Summary of Application
Methods of Application: The study involved a comprehensive review of the literature on aspartic acid, focusing on its synthesis, metabolism, and role in various physiological processes .
Results or Outcomes
The study found that aspartic acid plays a crucial role in urea synthesis, purine-nucleotide cycle, malate–aspartate shuttle, gluconeogenesis, and neurotransmission. It also found that aspartic acid is involved in the pathogenesis of psychiatric and neurologic disorders and alterations in branched-chain amino acid levels in diabetes and hyperammonemia .
4. Dual-Crosslinked Alginate-Based Hydrogels
Summary of Application
This research focused on the development of dual-crosslinked alginate-based hydrogels using Glycyl-L-aspartic acid. The aim was to create hydrogels with improved mechanical properties for various applications, including drug delivery and tissue engineering .
Methods of Application
The study involved the synthesis of alginate-based hydrogels using Glycyl-L-aspartic acid as a crosslinking agent. The hydrogels were then characterized using various techniques to evaluate their mechanical properties .
Results or Outcomes
The study found that the dual-crosslinked alginate-based hydrogels exhibited improved mechanical properties compared to conventional alginate hydrogels. This makes them suitable for various applications, including drug delivery and tissue engineering .
5. Efficient Detection of L-Aspartic Acid and L-Glutamic Acid
Methods of Application: The study involved the synthesis of fluorescent microparticles and their use in the detection of L-glutamic acid and L-aspartic acid .
Results or Outcomes: The study found that the developed method could efficiently detect L-glutamic acid and L-aspartic acid .
6. Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid
Summary of Application
This research aimed to review the role of aspartic acid, including Glycyl-L-aspartic acid, in health and disease. The study was motivated by the need to understand the metabolic pathways and physiological roles of aspartic acid .
Methods of Application: The study involved a comprehensive review of the literature on aspartic acid, focusing on its synthesis, metabolism, and role in various physiological processes .
Results or Outcomes
The study found that aspartic acid plays a crucial role in urea synthesis, purine-nucleotide cycle, malate–aspartate shuttle, gluconeogenesis, and neurotransmission. It also found that aspartic acid is involved in the pathogenesis of psychiatric and neurologic disorders and alterations in branched-chain amino acid levels in diabetes and hyperammonemia .
Safety And Hazards
Glycyl-L-aspartic acid should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPDJAQCXWPTF-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | Glycylaspartic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14446 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Glycyl-L-aspartic acid | |
CAS RN |
4685-12-5 | |
Record name | Glycyl-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4685-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylaspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-glycyl-L-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.